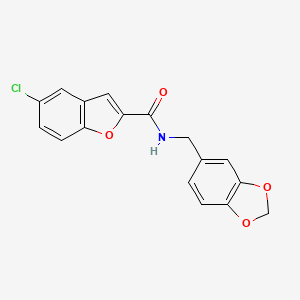
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has a furan ring attached to the indole structure, which can enhance its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide can be achieved through various methods. One common method involves the reaction of 1-methylindole-3-carboxylic acid with furan-2-ylmethanamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine). The reaction is typically carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave reactors and efficient coupling reagents ensures high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate targeting specific receptors or enzymes.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By binding to EGFR, the compound can block the signaling pathways involved in cancer cell growth, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds have similar structures but may have different substituents on the indole or furan rings.
Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives share the furan ring structure.
Uniqueness
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide is unique due to its specific combination of the furan and indole rings, which can enhance its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17-10-13(12-6-2-3-7-14(12)17)15(18)16-9-11-5-4-8-19-11/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGKRXNJGUVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)




